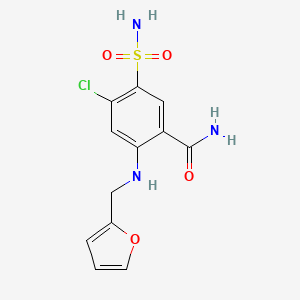
2-Ethylbutyl 2-cyano-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylbutyl 2-cyano-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
Applications De Recherche Scientifique
Theoretical Study on Quinoxalines as Corrosion Inhibitors
Quinoxaline derivatives have been studied for their potential as corrosion inhibitors for metals. A theoretical study conducted by Zarrouk et al. (2014) using Density Functional Theory (DFT) focused on the relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors for copper in nitric acid media. This study highlights the relevance of quinoxaline compounds in materials science, specifically in protecting metals from corrosion (Zarrouk et al., 2014).
Alkaloids from Mucuna pruriens
Research on the isolation of an alkaloid from Mucuna pruriens, which exhibited itching effects, demonstrates the diverse bioactive potential of compounds structurally related to quinoxalines. Although this study by Abiola and Ibibia (2013) focuses on a specific alkaloid's effects, it underscores the broad spectrum of biological activities that compounds related to quinoxalines can exhibit, potentially including 2-Ethylbutyl 2-cyano-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetate (Abiola & Ibibia, 2013).
Precursors to Heterocyclic Compounds
Quinoxaline derivatives have also been investigated as precursors for the synthesis of heterocyclic compounds. Bower, Szeto, and Gallagher (2007) explored the use of cyclic sulfamidates for generating substituted and enantiopure alkylidenated pyrrolidines and piperidines. This research demonstrates the utility of quinoxaline-related structures in synthetic chemistry, particularly in the creation of heterocyclic beta-amino acid derivatives, which are valuable in medicinal chemistry and drug development (Bower et al., 2007).
Green Synthesis Methods
The development of green and efficient synthesis methods for quinoxaline derivatives, as demonstrated by Lei, Ma, and Hu (2011), reflects the ongoing effort to improve the sustainability of chemical synthesis. Their work on synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives using environmentally benign conditions points to the broader applicability of such approaches in the synthesis of complex molecules, including this compound (Lei et al., 2011).
Propriétés
IUPAC Name |
2-ethylbutyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-3-16(4-2)15-28-22(27)17(14-23)20-21(26-12-8-5-9-13-26)25-19-11-7-6-10-18(19)24-20/h6-7,10-11,16-17H,3-5,8-9,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYNWCDKASEQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2589938.png)

![2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2589940.png)

![Methyl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2589942.png)



![N-(2-methoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2589954.png)
![N-(5-fluoro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2589955.png)



![N-(2,4-dimethoxyphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589959.png)